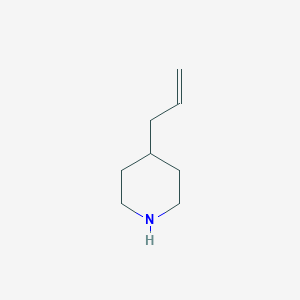

4-(Prop-2-en-1-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-3-8-4-6-9-7-5-8/h2,8-9H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEJLNYZSZWLBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Prop 2 En 1 Yl Piperidine and Analogous Structures

Strategies for Constructing the Piperidine (B6355638) Ring with a 4-Allyl or Related Unsaturated Moiety

The synthesis of the 4-allylpiperidine scaffold is a key challenge that has been addressed through various innovative ring-closing methodologies. These strategies often rely on the intramolecular reaction of a suitably functionalized acyclic precursor, allowing for the controlled formation of the six-membered heterocyclic ring.

Intramolecular Cyclization Approaches

Intramolecular cyclization stands out as a powerful and widely employed strategy for the synthesis of piperidine derivatives. mdpi.com This approach involves the formation of a new bond within a single molecule to construct the heterocyclic ring. Key advantages include enhanced reaction rates and often improved stereocontrol due to the proximity of the reacting functional groups. Various methods, including alkene cyclizations, aza-Michael additions, radical pathways, and electrophilic cyclizations, have been developed to achieve this transformation efficiently. mdpi.comnih.gov

The cyclization of substrates containing an alkene moiety is a cornerstone for the synthesis of substituted piperidines. These protocols often utilize transition metal catalysts to facilitate the ring closure onto the double bond.

One notable method is the gold(I)-catalyzed oxidative amination of non-activated alkenes. This reaction allows for the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.govmdpi.com Similarly, palladium catalysis has been effectively used in this context. A base-free Pd(DMSO)₂(TFA)₂ catalyst enables a Wacker-type aerobic oxidative cyclization, providing access to various nitrogen heterocycles, including piperidines. organic-chemistry.org Another palladium-catalyzed approach involves the intramolecular hydroamination of alkenes, where an 8-aminoquinoline (B160924) group can act as a directing group to guide the cyclization. nih.gov

Copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins also provides a route to N-functionalized piperidines. nih.gov This oxidative cyclization can form both five- and six-membered rings. nih.gov Research has shown that terminal olefins are generally more reactive in these cyclizations compared to internal olefins. nih.gov

Table 1: Selected Alkene Cyclization Protocols for Piperidine Synthesis

| Catalyst/Reagent System | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Gold(I) complex / Iodine(III) oxidant | Non-activated alkenes | Substituted piperidines | Oxidative amination with difunctionalization of the alkene. | nih.govmdpi.com |

| Pd(DMSO)₂(TFA)₂ | Alkenes | Piperidines, Morpholines | Base-free, Wacker-type aerobic oxidative cyclization. | organic-chemistry.org |

| Copper(II) neodecanoate | γ- and δ-alkenyl N-arylsulfonamides | N-functionalized piperidines | Intramolecular carboamination; microwave heating reduces reaction times. | nih.gov |

| [Rh(COD)(DPPB)]BF₄ | 1-(3-aminopropyl)vinylarenes | 3-Arylpiperidines | Intramolecular anti-Markovnikov hydroamination. | organic-chemistry.org |

The intramolecular aza-Michael addition is a powerful and reliable method for constructing the piperidine ring. mdpi.com This reaction involves the conjugate addition of an internal amine nucleophile to an α,β-unsaturated carbonyl or a related electron-deficient alkene system within the same molecule. d-nb.info

This strategy has been successfully applied in the synthesis of piperidin-4-ones and various substituted homopipecolic acid derivatives. d-nb.info The stereochemical outcome of the cyclization can be challenging to control but offers a direct route to highly functionalized piperidines. d-nb.info Organocatalysis has emerged as a key tool in this area, with quinoline-based catalysts, in conjunction with an acid co-catalyst, enabling the enantioselective synthesis of protected 2,5- and 2,6-disubstituted piperidines. mdpi.com Furthermore, a robustly diastereoselective reductive amination/aza-Michael reaction sequence has been developed for the rapid construction of complex polysubstituted N-(hetero)aryl piperidines. acs.org

Table 2: Examples of Intramolecular Aza-Michael Reactions in Piperidine Synthesis

| Reaction Type | Catalyst/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| Organocatalytic Enantioselective Cyclization | Quinoline organocatalyst / Trifluoroacetic acid | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines | Combination of catalyst and co-catalyst affords high yields. | mdpi.com |

| Base-Induced Diastereoselective Cyclization | Base | 2,6-trans-piperidine | Suitable for large-scale synthesis. | mdpi.com |

| Reductive Amination/Aza-Michael Cascade | - | N-(hetero)aryl piperidines | Diastereoselective sequence; water enhances diastereoselectivity. | acs.org |

Radical cyclizations offer a complementary approach to piperidine synthesis, proceeding through open-chain radical intermediates. numberanalytics.com These reactions are typically initiated by the generation of a radical, which then undergoes an intramolecular addition to a multiple bond. numberanalytics.com

A variety of methods have been developed to harness radical reactivity for ring formation. For instance, the combination of photoredox, cobaloxime, and amine catalysis can mediate the radical cyclization of aldehydes that have pendant alkene groups, yielding six-membered ring products. organic-chemistry.org Cobalt(II) catalysts have also been employed for the intramolecular cyclization of linear amino-aldehydes. mdpi.com Another strategy involves the stereoselective radical cyclization of 1,6-enynes, initiated by borane (B79455) addition and subsequent oxidation, to form piperidine structures. nih.gov Atom transfer radical cyclization (ATRC) reactions, often mediated by copper complexes, represent another significant pathway in this category. nih.gov

Table 3: Overview of Radical Cyclization Methods for Piperidine Synthesis

| Method | Initiator/Catalyst | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Photoredox/Cobaloxime/Amine Catalysis | Light/Cobalt/Amine | Aldehydes with pendant alkenes | Mild conditions, wide functional group compatibility. | organic-chemistry.org |

| Cobalt-Catalyzed Cyclization | Cobalt(II) complex | Linear amino-aldehydes | Effective for producing various piperidines, though by-products can form. | mdpi.com |

| Borane-Initiated Enyne Cyclization | Borane | 1,6-enynes | Stereoselective process involving borane addition and oxidation. | nih.gov |

| AIBN-Mediated Radical Cascade | AIBN | N-arylacrylamides with perfluoroalkyl iodides | Radical-mediated pathway for synthesizing perfluoroalkyl-substituted heterocycles. | beilstein-journals.org |

Electrophilic cyclization is a classical and highly effective method for constructing heterocyclic rings, including piperidines. mdpi.com This strategy involves the attack of an internal nucleophile, typically a nitrogen atom, onto a double or triple bond activated by an external electrophile. nsf.govspbu.ru

The aza-Prins cyclization is a prominent example, where N-tosyl homoallylamines react with carbonyl compounds in the presence of a Lewis acid like aluminum chloride (AlCl₃) to yield 2,4-disubstituted piperidines. organic-chemistry.orgusm.edu This reaction proceeds through an N-acyliminium ion intermediate, which is intercepted by the intramolecular alkene nucleophile. usm.edu The stereochemical outcome of the cyclization can be controlled by the conformation of the transition state. usm.edu Diaryliodonium salts have also been utilized to trigger electrophilic arylation-cyclization reactions to produce aryl-substituted cyclic compounds. sioc-journal.cn Another approach involves the intramolecular cyclization of 4-alkylpyridines bearing nucleophilic side chains, which, after in situ hydrogenation of the cyclized intermediates, afford 4-substituted piperidines. nih.gov

The demand for enantiomerically pure piperidine derivatives has driven the development of asymmetric intramolecular cyclization methods. mdpi.comnih.gov These strategies aim to control the stereochemistry during the ring-forming step, often using chiral catalysts, auxiliaries, or substrates.

A notable example is the palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes. Using a specially designed pyridine-oxazoline (Pyox) ligand, this reaction provides chiral β-acetoxylated piperidines with excellent enantioselectivities under mild conditions. organic-chemistry.org The use of chiral N-tert-butanesulfinyl imines has proven to be a powerful and versatile strategy. beilstein-journals.org For instance, the stereocontrolled preparation of (2R,Rₛ)-2-allyl-(N-tert-butylsulfinyl)piperidine has been achieved through a sequence involving the stereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine, followed by cyclization. acs.orgresearchgate.net This approach provides access to valuable chiral building blocks for alkaloid synthesis. acs.org Dinuclear zinc catalysts have also been employed in enantioselective acyl transfer protocols that proceed via an asymmetric Michael addition and subsequent intramolecular cyclization. oaepublish.com

Table 4: Selected Asymmetric Cyclization Strategies for Chiral Piperidines

| Method | Catalyst/Chiral Source | Reaction Type | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Aminoacetoxylation | Pd-catalyst / Chiral Pyridine-oxazoline (Pyox) ligand | 6-endo Aminoacetoxylation | Chiral β-acetoxylated piperidines | Excellent chemo-, regio- and enantioselectivities. | organic-chemistry.org |

| Sulfinamide Chemistry | Chiral N-tert-butanesulfinyl imine | Grignard addition followed by cyclization | Enantioenriched 2-allylpiperidine (B15248492) | Scalable, two-step sequence with one purification. | acs.orgresearchgate.net |

| Acyl Transfer | Dinuclear zinc catalyst / Chiral ligand | Asymmetric Michael addition / Intramolecular cyclization | Protected cyclic tertiary α-hydroxyketones | Reaction cascade with high stereoselectivity. | oaepublish.com |

| Aza-Henry Reaction | Chiral N-tert-butanesulfinyl imines | Aza-Henry followed by cyclization | Enantioenriched 6-substituted piperidine-2,5-diones | Access to complex chiral piperidine structures. | researchgate.net |

Electrophilic Cyclization Strategies

Intermolecular Coupling and Annulation Reactions

Intermolecular reactions that form multiple bonds in a single operation are highly sought after for their efficiency and atom economy. Several key strategies have been developed for the synthesis of piperidine rings, which can be adapted for the preparation of 4-allylpiperidine derivatives.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a one-pot process. mdpi.com The Ugi four-component condensation (U-4CC) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org This reaction's versatility makes it suitable for generating diverse compound libraries for drug discovery. organic-chemistry.org

The mechanism is believed to proceed through the initial formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid. organic-chemistry.org Variations of the Ugi reaction, such as using alternative components like phenols or employing different catalysts, have expanded its scope. organic-chemistry.orgnih.gov For instance, a two-step sequence involving an Ugi four-component reaction has been successfully used to prepare 4-aminopiperidine-4-carboxylic acid derivatives, which are key intermediates for the synthesis of potent analgesics like carfentanil and remifentanil. researchgate.net This highlights the potential of Ugi-type syntheses in constructing highly functionalized piperidine cores that could be further elaborated to include a 4-allyl group.

| Reaction Type | Reactants | Product | Key Features |

| Ugi Four-Component Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | High diversity, peptidomimetic products. organic-chemistry.org |

| Ugi-type with Phenols | Isocyanide, Amine, Aldehyde, Phenol | N-Aryl α-Amino Amide | N-Arylation of primary amines. organic-chemistry.org |

| Five-Component Reaction | Amine, Aldehyde, β-Keto Ester | Densely Functionalized Piperidine | Atom-economic, good to excellent yields. mdpi.com |

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. youtube.commasterorganicchemistry.com This method is particularly effective for the synthesis of piperidines through intramolecular cyclization of amino-aldehydes or amino-ketones. mdpi.comnih.gov

A significant advancement in this area is the double reductive amination (DRA) of dicarbonyl compounds, which allows for the formation of the piperidine ring in a single synthetic step. chim.it This "one-pot" reaction often involves a cascade of at least four steps: initial imine formation, reduction, cyclic imine formation, and a final reduction. chim.it Sugar-derived dicarbonyls are frequently used as starting materials, providing stereocontrol over the resulting polyhydroxylated piperidines. chim.it Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective for selectively reducing imines in the presence of other functional groups. masterorganicchemistry.com

| Reducing Agent | Abbreviation | Key Characteristics |

| Sodium Borohydride | NaBH₄ | Common, can reduce aldehydes and ketones. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines over carbonyls. youtube.commasterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective reducing agent. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst | Can be used, but often requires harsher conditions. mdpi.comyoutube.com |

The Mannich reaction is a three-component condensation involving an enolizable carbonyl compound, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine or ammonia. wikipedia.orgscribd.com The product is a β-aminocarbonyl compound known as a Mannich base. wikipedia.org This reaction is fundamental for creating carbon-carbon bonds and introducing a nitrogen-containing fragment, making it highly valuable for the synthesis of piperidine alkaloids and their derivatives. scribd.comresearchgate.net

The reaction mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the carbonyl compound. wikipedia.org Stereoselective Mannich reactions are particularly powerful, enabling the synthesis of enantiopure piperidines. researchgate.net Asymmetric induction can be achieved through chiral pool-based approaches, the use of chiral auxiliaries, or asymmetric catalysis. researchgate.net For instance, the nitro-Mannich (or aza-Henry) reaction, which uses a nitroalkane as the nucleophile, is a versatile tool for creating β-nitroamines, which can then be cyclized to form substituted piperidines. researchgate.net

The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This crossed aldol (B89426) condensation is crucial for synthesizing α,β-unsaturated ketones, which are valuable precursors for various heterocyclic compounds, including piperidines. wikipedia.orgnumberanalytics.com

The reaction is typically base-catalyzed, with common bases including sodium hydroxide, potassium hydroxide, or piperidine itself. researchgate.netnumberanalytics.com The choice of base and solvent can significantly influence the reaction's outcome. numberanalytics.com For example, piperidine has been used as a catalyst in the Claisen-Schmidt condensation to prepare thiazolyl chalcones, which can be further cyclized. nih.gov The resulting chalcones can then undergo subsequent reactions, such as Michael addition with an amine followed by intramolecular cyclization and reduction, to form the piperidine ring. This multi-step approach allows for the introduction of various substituents on the piperidine core.

Mannich-Type Reactions for Piperidine Synthesis

Catalytic Systems in the Synthesis of 4-(Prop-2-en-1-yl)piperidine Analogs

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Transition metal catalysis, in particular, has been instrumental in the development of novel methods for constructing piperidine rings.

Transition metals such as palladium, rhodium, ruthenium, iridium, and copper are widely used to catalyze a variety of transformations leading to piperidine derivatives. mdpi.comtandfonline.com These processes often involve C-N bond formation through cross-coupling reactions, hydrogenation of pyridine (B92270) precursors, or intramolecular cyclizations. tandfonline.com

Palladium-catalyzed reactions are particularly prevalent. For example, the Buchwald-Hartwig amination is a powerful method for N-arylation of piperidines. tandfonline.com Palladium catalysts have also been employed in the intramolecular hydroamination of alkenes to form piperidines. organic-chemistry.org Furthermore, palladium-catalyzed aerobic oxidative cyclization of alkenes provides access to various nitrogen heterocycles, including piperidines. organic-chemistry.org

Rhodium, ruthenium, and iridium catalysts are effective for the hydrogenation of pyridines to piperidines, often with high stereoselectivity. mdpi.com Gold-catalyzed hydroamination of unactivated olefins has also emerged as a mild and effective method for synthesizing protected nitrogen heterocycles. organic-chemistry.org These catalytic systems provide a versatile toolkit for accessing 4-allylpiperidine and its analogs with high efficiency and control over stereochemistry. uark.edu

| Transition Metal | Common Catalytic Process | Example Application |

| Palladium (Pd) | Cross-Coupling, Hydroamination, Oxidative Cyclization | Buchwald-Hartwig amination, Wacker-type cyclization. tandfonline.comorganic-chemistry.org |

| Rhodium (Rh) | Hydrogenation, Hydroaminomethylation | Asymmetric hydrogenation of pyridines. mdpi.comacs.org |

| Ruthenium (Ru) | Hydrogenation, C-H Activation | Direct arylation of C(sp³)-H bonds. mdpi.comresearchgate.net |

| Iridium (Ir) | Hydrogenation | Stereoselective hydrogenation of pyridinium (B92312) salts. mdpi.com |

| Copper (Cu) | Ullmann Condensation, C-N Cross-Coupling | N-arylation of piperidine. tandfonline.com |

| Gold (Au) | Hydroamination | Intramolecular hydroamination of unactivated olefins. organic-chemistry.org |

Rhodium-Catalyzed Hydrogenation and Arylation

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful alternative and complement to metal catalysis. For the synthesis of piperidine architectures, organocatalytic approaches often involve cascade or domino reactions that efficiently build molecular complexity.

A hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines. rsc.org This process utilizes a transaminase to generate a reactive intermediate for a subsequent organocatalyzed Mannich reaction. rsc.org Another strategy involves an organocatalyzed intramolecular Mannich reaction of an aldehyde to produce substituted piperidines. ua.es Asymmetric synthesis of spiro-oxindole piperidine derivatives has been achieved through an organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction. researchgate.net Furthermore, two different organocatalytic approaches based on an aza-Michael addition followed by cyclization have been developed for the asymmetric synthesis of 2,3,4-trisubstituted piperidines with high enantiomeric excess. researchgate.net

Chiral Synthesis and Stereocontrol in this compound Architectures

Achieving stereocontrol is a critical aspect of synthesizing complex molecules like this compound and its analogs. Many of the transition metal-catalyzed and organocatalytic methodologies discussed above are inherently asymmetric, providing access to enantioenriched piperidine derivatives.

For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to produce piperidines with multiple stereogenic centers. oup.com Similarly, rhodium-catalyzed asymmetric arylation and transfer hydrogenation reactions provide excellent stereocontrol. nih.govdicp.ac.cnbohrium.com Palladium-catalyzed asymmetric allylic alkylation and aminochlorination also yield products with high levels of enantioselectivity. researchgate.netorganic-chemistry.org

In the realm of organocatalysis, the use of chiral catalysts enables the asymmetric synthesis of highly functionalized piperidines. The organocatalytic aza-Michael addition followed by cyclization is a notable example that leads to products with high enantiomeric excess. researchgate.net The stereospecific alkylation of chiral lactams has also been used to synthesize enantiomerically pure 2-methyl-5-substituted piperidines. researchgate.net

The synthesis of specific diastereomers can also be controlled. For example, gold-catalyzed cyclization of an alkynol has been shown to provide a piperidine system as a single diastereomer. mdpi.com The stereodivergent synthesis of all four possible stereoisomers of a product from a single set of starting materials has been demonstrated through the synergistic combination of chiral amine catalysis and iridium catalysis. nih.gov This level of stereocontrol is crucial for the synthesis of complex natural products and pharmaceutical agents where specific stereoisomers exhibit desired biological activity.

Enantioselective Approaches for Piperidine Ring Formation

The asymmetric synthesis of piperidines, where a single enantiomer of a chiral molecule is produced, is crucial for developing pharmacologically active compounds. rsc.orgresearchgate.net Catalytic enantioselective methods, which use a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, are particularly powerful. rsc.org These strategies often involve the asymmetric formation or derivatization of the piperidine ring from achiral or racemic precursors. researchgate.net

Several catalytic systems have been developed for the enantioselective synthesis of the piperidine core. These include:

Copper-Catalyzed C-H Functionalization : A notable strategy involves the regio- and enantioselective cyanation of a δ C-H bond in an acyclic amine. nih.gov This reaction is facilitated by a chiral copper catalyst that controls an intramolecular hydrogen atom transfer (HAT) process. nih.gov The resulting enantioenriched δ-amino nitriles serve as valuable intermediates that can be cyclized to form chiral piperidines, including β-aryl piperidines. nih.govnih.gov This method effectively transforms simple linear amines into complex chiral heterocycles. nih.gov

Iridium-Catalyzed Hydrogenation and Cyclocondensation : Chiral iridium catalysts have been successfully used in the enantioselective hydrogenation of pyridine derivatives to yield enantioenriched piperidines. researchgate.net Another approach is an iridium-catalyzed cyclocondensation of amino alcohols with aldehydes. nih.gov This process proceeds through an intramolecular allylic substitution of an enamine intermediate, followed by an in-situ reduction to furnish 3,4-disubstituted piperidines with high enantiospecificity. nih.gov

Gold-Catalyzed Hydroamination : The intramolecular hydroamination of N-allenyl carbamates catalyzed by chiral phosphine-gold(I) complexes provides an effective route to cyclic amines, including vinyl piperidines, with high enantiomeric excess. organic-chemistry.org

Rhodium-Catalyzed Arylation : Highly enantioselective rhodium-catalyzed arylation of aliphatic N-tosylaldimines has been demonstrated using chiral bicyclo[3.3.0]octadiene ligands. organic-chemistry.org This method can be integrated into a one-pot procedure for synthesizing chiral 2-aryl piperidines. organic-chemistry.org

Chiral Phosphoric Acid Catalysis : An intramolecular cyclization of unsaturated acetals, catalyzed by a chiral phosphoric acid, has been utilized to synthesize functionalized chiral piperidines. umich.edu This method involves the formation of a mixed chiral phosphate (B84403) acetal, which undergoes a concerted displacement to yield the enantioenriched product. umich.edu

Table 1: Examples of Enantioselective Methods for Piperidine Synthesis

| Method/Catalyst System | Substrate Type | Key Features | Stereoselectivity |

|---|---|---|---|

| Chiral Copper Catalyst | Acyclic Amines | δ C-H cyanation via radical relay mechanism | High enantioselectivity |

| Iridium / MeO-BoQPhos | 2-Alkyl-pyridines | Asymmetric hydrogenation | Up to 93:7 er |

| Iridium Catalyst | Amino alcohols and aldehydes | Cyclocondensation via allylic substitution | High enantiospecificity |

| Phosphine-gold(I) complexes | N-allenyl carbamates | Intramolecular hydroamination | High ee |

| Rhodium / Chiral Diene Ligand | Aliphatic N-tosylaldimines | Asymmetric arylation | High yield and enantioselectivity |

| Chiral Phosphoric Acid | Unsaturated Acetals | aza-Michael reaction of unsaturated acetals | Good to excellent enantioselectivities |

Diastereoselective Synthesis of Substituted Piperidines

Diastereoselective synthesis focuses on controlling the relative stereochemistry at multiple stereocenters within a molecule. For polysubstituted piperidines, this is critical for defining the compound's specific shape and, consequently, its biological activity. acs.org

A variety of methodologies have been developed to achieve high diastereoselectivity in piperidine synthesis:

Iron-Catalyzed Cyclization : An eco-friendly method using iron(III) chloride (FeCl₃·6H₂O) as a catalyst enables the highly diastereoselective synthesis of cis-2,6-disubstituted piperidines from β-amino allylic alcohol derivatives. organic-chemistry.org The reaction proceeds through a thermodynamic equilibration that favors the more stable cis-isomer, achieving diastereomeric ratios greater than 99:1. organic-chemistry.org

Negishi Cross-Coupling : A powerful methodology for the diastereoselective arylation of the piperidine ring involves Negishi cross-couplings of organozinc reagents with (hetero)aryl iodides. acs.org The stereoselectivity can be directed toward either trans- or cis-2,4-disubstituted products depending on whether the organozinc is positioned at C2 or C4 of the piperidine ring. acs.org

Epoxidation of Tetrahydropyridines : Densely substituted piperidines can be synthesized through the diastereoselective epoxidation of tetrahydropyridines, followed by a regioselective nucleophilic ring-opening. acs.org The use of reagents like trifluoroperacetic acid can achieve high diastereoselectivity (>95:5) in the epoxidation step. acs.org

Prins and Aza-Prins Cyclizations : The Prins reaction, involving the cyclization of a homoallylic alcohol with an aldehyde, has been applied to the synthesis of 2,4,5-trisubstituted piperidines with high diastereoselectivity. bham.ac.uk Similarly, the aza-Prins cyclization is a key step for constructing the piperidine core in various alkaloids, yielding 2-substituted and 2,4-disubstituted products in a highly diastereoselective manner. researchgate.net

Diels-Alder Reaction : The [4+2] cycloaddition, or Diels-Alder reaction, is a classic strategy for forming six-membered rings with excellent stereocontrol. acs.org This approach has been used to create 2,3,5,6-tetra- and 2,3,4,5,6-pentasubstituted piperidines stereoselectively from N-protected 1,2-dihydropyridine derivatives. acs.org A more recent development uses boronyl radical-catalyzed (4+2) cycloaddition between azetidines and alkenes to access polysubstituted piperidines that are otherwise difficult to synthesize. nih.gov

Table 2: Examples of Diastereoselective Methods for Piperidine Synthesis

| Method/Catalyst System | Substrate Type | Product Substitution Pattern | Diastereoselectivity (dr) |

|---|---|---|---|

| FeCl₃·6H₂O | β-Amino allylic alcohols | cis-2,6-disubstituted | Up to >99:1 |

| Palladium / Negishi Coupling | Organozinc piperidines | cis- or trans-2,4-disubstituted | High diastereoselectivity |

| m-CPBA or TFAA/H₂O₂ | Tetrahydropyridines | Polysubstituted (oxygenated) | High (e.g., >95:5) |

| Lewis Acid (e.g., HCl) | Homoallylic amines (Prins) | trans, cis-2,4,5-trisubstituted | Up to 200:1 |

| Thermal or Lewis Acid | N-protected dihydropyridines (Diels-Alder) | Tetra- and pentasubstituted | High (e.g., >95:5) |

| Boronyl Radical Catalysis | 3-Aroyl azetidines and alkenes | 3,4,5-trisubstituted | Generally high |

Chemical Transformations and Derivatization Strategies of 4 Prop 2 En 1 Yl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The secondary amine nitrogen in the piperidine ring is a nucleophilic and basic center, making it a prime site for a variety of chemical modifications.

N-Alkylation and N-Acylation Reactions

The nucleophilicity of the piperidine nitrogen facilitates its reaction with electrophiles in N-alkylation and N-acylation reactions. scbt.com

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond, typically by reacting 4-allylpiperidine with an alkyl halide. wikipedia.org To prevent the formation of a quaternary ammonium (B1175870) salt from overalkylation, the reaction is often carried out with the amine in excess or by the slow addition of the alkylating agent. researchgate.net Common conditions involve using a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net For example, N-alkylation with various benzyl (B1604629) chlorides has been successfully achieved using K2CO3 in ethanol (B145695) under microwave irradiation. echemi.com Reductive amination, reacting 4-allylpiperidine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation.

N-Acylation: This reaction introduces an acyl group to the nitrogen atom, forming a stable amide. Standard acylation procedures involve reacting 4-allylpiperidine with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the acidic byproduct (e.g., HCl). Direct N-acylation can also be achieved by reacting with aldehydes under oxidative conditions in the presence of an azolium salt catalyst. organic-chemistry.org These N-acyl derivatives are important intermediates in medicinal chemistry. google.comchemrevlett.com

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Catalyst/Base | Solvent | Product Type |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K2CO3 or NaH | DMF or Acetonitrile | N-Alkyl-4-allylpiperidine |

| N-Alkylation | Benzyl Chloride | K2CO3 | Ethanol | N-Benzyl-4-allylpiperidine |

| N-Acylation | Acyl Chloride (RCOCl) | Pyridine (B92270) or Et3N | Dichloromethane | N-Acyl-4-allylpiperidine |

| N-Acylation | Acid Anhydride ((RCO)2O) | None or Base | Various | N-Acyl-4-allylpiperidine |

N-Arylation Methods

The formation of a nitrogen-aryl bond with the piperidine nitrogen is a key transformation for creating compounds with applications in pharmaceuticals and material science. beilstein-journals.org

Copper-Catalyzed N-Arylation: Modern cross-coupling methods are widely employed for N-arylation. The Chan-Evans-Lam (CEL) reaction utilizes arylboronic acids, their esters, or arylboroxines as the aryl source, catalyzed by a simple copper salt (e.g., Cu(OAc)2 or Cu(OTf)2). beilstein-journals.org These reactions can often be performed under mild conditions, sometimes even in protic solvents like ethanol without an external base. beilstein-journals.org

Ullmann Condensation: The traditional Ullmann condensation involves the reaction of 4-allylpiperidine with an aryl halide (typically an iodide or bromide) at high temperatures, catalyzed by a copper species. mdpi.com Modern variations of this reaction use ligands to improve catalyst efficacy and allow for milder reaction conditions. For instance, CuO hollow nanospheres have been used as a recyclable catalyst for the N-arylation of heterocycles with aryl halides. mdpi.com Microwave-assisted protocols have also been developed to accelerate these reactions significantly. nih.govbeilstein-journals.org

Table 2: Common N-Arylation Methods

| Method Name | Aryl Source | Catalyst System | Typical Conditions |

|---|---|---|---|

| Chan-Evans-Lam Coupling | Arylboronic Acid / Arylboroxine | Copper(II) salt (e.g., Cu(OAc)2) | Aerobic, Room Temp. to Moderate Heat |

| Ullmann Condensation | Aryl Halide (Ar-X) | Copper(I) or Copper(0) / Base (e.g., KOtBu) | High Temperature or Microwave |

Transformations of the Prop-2-en-1-yl (Allyl) Group

The allyl group's carbon-carbon double bond is a versatile functional handle for a wide range of chemical transformations.

Olefinic Transformations (e.g., Hydrogenation, Oxidation)

The alkene moiety of the allyl side chain can undergo various addition and oxidation reactions.

Hydrogenation: The double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction converts the 4-allylpiperidine into 4-propylpiperidine. Typical conditions involve using hydrogen gas (H2) with a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (Adam's catalyst). uab.cat This transformation is useful for removing the reactive alkene when further chemistry on other parts of the molecule is desired.

Oxidation: The alkene can be oxidized to introduce oxygen-containing functional groups.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), converts the alkene into an epoxide. orgsyn.org This reactive three-membered ring can be opened by various nucleophiles to generate a range of functionalized products.

Dihydroxylation: The alkene can be converted to a vicinal diol (1,2-diol) using reagents like osmium tetroxide (OsO4) in a catalytic amount with a co-oxidant, or by treatment with cold, dilute potassium permanganate (B83412) (KMnO4). smolecule.com

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO4 or ozone (O3) followed by a workup will cleave the double bond, yielding a carboxylic acid or aldehyde attached to the piperidine ring at position 4.

Table 3: Key Transformations of the Allyl Group's Alkene

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| Hydrogenation | H2, Pd/C | Alkane (Propyl group) |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO4 (cat.), NMO or cold KMnO4 | Diol |

| Oxidative Cleavage | 1. O3; 2. DMS or Zn/H2O | Aldehyde |

| Oxidative Cleavage | Hot, conc. KMnO4 | Carboxylic Acid |

Cycloaddition Reactions Involving the Alkene

Cycloaddition reactions provide a powerful method for constructing new ring systems in a convergent and often stereoselective manner. organicreactions.org The alkene of the allyl group can participate as the 2π-electron component in several types of cycloadditions. wikipedia.org

[4+2] Cycloaddition (Diels-Alder Reaction): The allyl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity can be enhanced by attaching an electron-withdrawing group to the nitrogen of the piperidine ring.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This is a common reaction for allyl groups, where they react with 1,3-dipoles like nitrile oxides, azides, or nitrones to form five-membered heterocyclic rings such as isoxazolines, triazolines, or isoxazolidines, respectively. novapublishers.com For example, intramolecular nitrile oxide cycloaddition (INOC) has been performed on allylpiperidine derivatives. thieme-connect.de

[4+3] Cycloaddition: In this higher-order cycloaddition, an allyl cation derivative can react with a 1,3-diene to construct a seven-membered ring, offering rapid access to these important carbocyclic structures. organicreactions.orgrsc.org

Table 4: Cycloaddition Reactions of the Allyl Group

| Reaction Type | Reactant Partner | Resulting Ring System |

|---|---|---|

| [4+2] Diels-Alder | Conjugated Diene | Six-membered carbocycle |

| [3+2] 1,3-Dipolar | Nitrile Oxide | Five-membered (Isoxazoline) |

| [3+2] 1,3-Dipolar | Azide | Five-membered (Triazoline) |

| [4+3] Cycloaddition | Diene (with allyl cation) | Seven-membered carbocycle |

Functional Group Interconversions on the Piperidine Ring and Side Chain

Functional group interconversion (FGI) is a crucial strategy in multi-step synthesis, allowing for the conversion of one functional group into another. solubilityofthings.comcompoundchem.com Following initial transformations of the allyl group, the newly installed functionalities can be further manipulated.

For instance, if the allyl group is converted to a primary alcohol via hydroboration-oxidation, this alcohol can undergo a variety of subsequent reactions. orgsyn.org It can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid with stronger agents such as potassium permanganate. solubilityofthings.com The alcohol can also be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles in SN2 reactions to introduce halides, azides, nitriles, and other groups. ub.eduvanderbilt.edu

Furthermore, advanced methods can achieve C-H functionalization directly on the piperidine ring, typically on N-protected derivatives. nih.gov Oxidative methods using reagents like hypervalent iodine can introduce functionality at the alpha-position to the nitrogen, proceeding through an N-acyliminium ion intermediate. nih.gov These strategies significantly broaden the synthetic utility of the 4-allylpiperidine scaffold.

Table 5: Examples of Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Primary Alcohol | PCC, CH2Cl2 | Aldehyde |

| Primary Alcohol | KMnO4, H+ | Carboxylic Acid |

| Primary Alcohol | 1. TsCl, pyridine; 2. NaBr | Alkyl Bromide |

| Carboxylic Acid | LiAlH4 | Primary Alcohol |

| Amide | LiAlH4 | Amine |

Multi-Step Chemical Modifications Towards Complex Structures

The journey from the relatively simple 4-(prop-2-en-1-yl)piperidine to complex polycyclic and heavily substituted derivatives involves sophisticated multi-step synthetic sequences. These strategies often employ a combination of classic and modern organic reactions, including cycloadditions, transition-metal-catalyzed cross-couplings, and rearrangement reactions, to build molecular complexity in a controlled and often stereoselective manner.

Synthesis of Polysubstituted Piperidines

The construction of piperidines bearing multiple substituents is a significant area of research, driven by the prevalence of this motif in pharmaceuticals. Starting from N-protected 4-allylpiperidine, multi-step sequences can introduce additional functional groups and stereocenters onto the piperidine ring.

One notable strategy involves a rhodium-catalyzed [2+2+2] cycloaddition. nih.gov This approach can be employed to construct highly substituted piperidine scaffolds. By using an oxygen-linked alkenyl isocyanate derived from a protected 4-allylpiperidine derivative and reacting it with an alkyne, a bicyclic intermediate is formed. Subsequent cleavage of the tether allows for the generation of a polysubstituted N-methylpiperidine with functional group handles suitable for further elaboration. This method provides access to complex piperidines in high enantioselectivity and yield. nih.gov

Another innovative approach is a boronyl radical-catalyzed (4+2) cycloaddition, which enables the synthesis of piperidines with dense substitution at the 3, 4, and 5-positions. nih.govresearchgate.net Although not directly starting from 4-allylpiperidine itself, this method highlights the advanced strategies available for creating polysubstituted piperidines. The reaction between 3-aroyl azetidines and various alkenes, under metal-free conditions, yields these complex structures with high diastereoselectivity. nih.govresearchgate.net

A two-stage process combining biocatalytic C-H oxidation with radical cross-coupling has also emerged as a powerful tool for modifying piperidine rings. news-medical.net This method allows for the selective introduction of a hydroxyl group, which can then be used as a handle for nickel-electrocatalyzed cross-coupling to install various substituents, significantly streamlining the synthesis of complex piperidines. news-medical.net

Table 1: Multi-Step Synthesis of Polysubstituted Piperidines

| Starting Material | Reaction Sequence | Key Intermediates/Products | Reagents and Conditions |

|---|

Synthesis of Azaspirocycles

Azaspirocycles, which feature a spirocyclic junction containing a nitrogen atom, are important structural motifs in drug discovery. The synthesis of these three-dimensional structures can be achieved from 4-allylpiperidine derivatives through multi-step pathways that often involve intramolecular cyclization as a key step.

One strategy for constructing diazaspiro[5.5]undecane scaffolds begins with 4-amino-4-allylpiperidine. researchgate.net Acylation of the primary amine with acryloyl chloride, followed by ring-closing metathesis (RCM) of the resulting diene, can furnish the spirocyclic core. Further functionalization of the scaffold can then be undertaken to introduce desired substituents. researchgate.net

The intramolecular Heck reaction is another powerful tool for the synthesis of spirocyclic piperidines. wikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl or alkenyl halide with the alkene of the allyl group within the same molecule. By carefully designing the substrate, complex spirocyclic systems can be assembled with control over ring size and substitution patterns. wikipedia.orgrsc.org For instance, a suitably functionalized N-aryl-4-allylpiperidine derivative can undergo an intramolecular Heck reaction to form a spiro-indane-piperidine system.

Table 2: Synthesis of Azaspirocycles from 4-Allylpiperidine Derivatives

| Starting Material | Reaction Sequence | Complex Structure Formed | Key Reactions |

|---|

Synthesis of Bridged Piperidines

Bridged piperidines represent a class of conformationally constrained molecules that have garnered interest in medicinal chemistry. Their rigid structures can lead to enhanced binding affinity and selectivity for biological targets. The synthesis of these complex architectures from 4-allylpiperidine derivatives requires sophisticated multi-step strategies.

The synthesis of bridged piperidine and piperazine (B1678402) isosteres has been developed using versatile methods that can involve intramolecular cyclization reactions. nih.gov While not always starting directly from 4-allylpiperidine, the principles can be applied. For example, a multi-step sequence could involve the elaboration of the allyl group into a longer chain with a terminal functional group. Subsequent intramolecular cyclization, such as an intramolecular aldol (B89426) reaction or a Mannich reaction, could then form the bridging ring system.

Another conceptual approach involves a tandem reaction sequence. For example, the allyl group could be functionalized to participate in a cycloaddition reaction, which simultaneously forms a new ring and sets the stage for a subsequent intramolecular cyclization to form the bridged system.

Table 3: Conceptual Multi-Step Synthesis of Bridged Piperidines

| Starting Material | Conceptual Reaction Sequence | Complex Structure | Key Transformation Principles |

|---|

Advanced Analytical Characterization Methodologies for 4 Prop 2 En 1 Yl Piperidine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(prop-2-en-1-yl)piperidine and its analogs. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer a wealth of structural information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of N-allylpiperidine, characteristic signals corresponding to the different protons are observed. The protons of the piperidine (B6355638) ring typically appear as multiplets in the regions of δ 1.58 (6H) and δ 2.79 (4H). The allyl group protons present distinct signals: a doublet at approximately δ 3.1 for the methylene (B1212753) group adjacent to the nitrogen, a doublet of doublets around δ 5.16 for the terminal vinyl protons, and a multiplet near δ 5.8 for the internal vinyl proton. mathnet.ru

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For N-allylpiperidine, the carbon atoms of the piperidine ring resonate at specific chemical shifts. The carbons at positions 2 and 6 (adjacent to the nitrogen) are typically found further downfield than the other ring carbons due to the deshielding effect of the nitrogen atom. The allyl group carbons also have characteristic resonances, with the terminal sp² carbon appearing at a different chemical shift than the internal sp² carbon.

For derivatives of this compound, the substitution pattern significantly influences the NMR spectra. For instance, in derivatives like (E)-N-(tetrahydro-2H-pyran-2-yl)cinnamamide, the coupling constant between the vinylic protons (H-7' and H-8') is around 15.4 Hz, confirming an E configuration of the double bond. researchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, are often employed to establish the connectivity between protons and carbons, which is particularly useful for complex derivatives. researchgate.net

¹H NMR Data for N-Allylpiperidine

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperidine H (6H) | 1.58 | m |

| Piperidine H (4H) | 2.79 | t |

| N-CH₂ (allyl) | 3.1 | d |

| =CH₂ (terminal) | 5.16 | dd |

| =CH- (internal) | 5.8 | m |

Data sourced from Montmorillonite clay-catalysed synthesis of cyclic N-allyl-amines. mathnet.ru

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its derivatives, FTIR spectra reveal characteristic vibrational frequencies that confirm the presence of key structural features.

The spectrum of N-allylpiperidine displays several key absorption bands. The C-H stretching vibrations of the piperidine and allyl groups typically appear in the region of 2800-3000 cm⁻¹. anadolu.edu.tr A characteristic band for the C=C stretching of the allyl group is observed around 1680 cm⁻¹. mathnet.ru The C-N stretching vibration of the piperidine ring can be seen in the fingerprint region, often around 1122-1154 cm⁻¹. researchgate.net

For derivatives, the FTIR spectra will show additional or shifted bands corresponding to the new functional groups. For example, a derivative containing a carbonyl group (C=O) will exhibit a strong absorption band in the range of 1650-1750 cm⁻¹, as seen in piperidin-4-one derivatives. anadolu.edu.trasianpubs.org Sulfonamide groups in derivatives introduce strong S=O stretching bands around 1350 cm⁻¹. vulcanchem.com The presence of aromatic rings will result in characteristic C=C stretching bands in the 1400-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. anadolu.edu.tr

Characteristic FTIR Absorption Bands for N-Allylpiperidine and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-H (Aliphatic) | Stretching | 2800-3000 | anadolu.edu.tr |

| C=C (Allyl) | Stretching | ~1680 | mathnet.ru |

| C-N (Piperidine) | Stretching | 1122-1154 | researchgate.net |

| C=O (Ketone) | Stretching | 1650-1750 | anadolu.edu.trasianpubs.org |

| S=O (Sulfonamide) | Stretching | ~1350 | vulcanchem.com |

| C=C (Aromatic) | Stretching | 1400-1600 | anadolu.edu.tr |

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. wikipedia.org For this compound and its derivatives, various MS techniques, including electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS), are employed. scielo.brnih.gov

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is key to confirming the structure. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and results in a stable iminium ion. libretexts.org For 4-allylpiperidine, this would involve the loss of the allyl group or fragmentation within the piperidine ring.

In the analysis of piperidine alkaloids from natural sources, ESI-MS/MS has proven effective in identifying new compounds by comparing their fragmentation patterns with those of known alkaloids. scielo.br For example, the loss of a water molecule (H₂O) can be indicative of a hydroxyl substituent on the piperidine ring. scielo.br High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecular ion and its fragments, further confirming the proposed structure. korea.ac.kr

Common Fragmentation Patterns in Mass Spectrometry of Piperidine Derivatives

| Fragmentation Process | Description | Significance |

|---|---|---|

| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the nitrogen atom. | Characteristic of amines, helps to identify the substitution on the nitrogen. |

| Loss of H₂O | Elimination of a water molecule from the molecular ion. | Suggests the presence of a hydroxyl group. scielo.br |

| Rearrangement Reactions | Intramolecular hydrogen transfer followed by fragmentation. | Can provide information about the overall structure and functional groups. |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

For derivatives of this compound that can be crystallized, XRD analysis reveals the conformation of the piperidine ring, which typically adopts a chair conformation. researchgate.net The analysis also confirms the stereochemistry at chiral centers and the geometry of double bonds. For instance, in the crystal structure of 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one, the piperidine ring was found to be in a chair conformation. researchgate.net

In more complex derivatives, such as those involving metal coordination, XRD can elucidate the coordination geometry around the metal center and the way the piperidine-containing ligand binds. nih.gov For example, in a copper(I) complex with a thiourea (B124793) derivative of allylpiperidine, XRD showed that the copper atom is coordinated by a thiocyanate (B1210189) nitrogen, two sulfur atoms from the thiourea ligands, and the C=C double bond of the allyl group in a distorted tetrahedral geometry. nih.gov

Crystallographic Data for a Copper(I) Complex of an Allylpiperidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.9881 (5) |

| b (Å) | 9.8220 (4) |

| c (Å) | 9.7446 (4) |

| β (°) | 91.391 (6) |

| V (ų) | 1338.43 (9) |

Data sourced from Crystal structure of bis[μ-N-(η2-prop-2-en-1-yl)piperidine-1-carbothioamide-κ2 S:S]bis[(thiocyanato-κN)copper(I)]. nih.gov

Chromatographic Purity Assessment (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. moravek.com It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. mtoz-biolabs.com For this compound and its derivatives, HPLC is used to quantify the main component and detect any impurities. scholaris.ca

A typical HPLC analysis involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The choice of the column (stationary phase) and the mobile phase is critical for achieving good separation. Reversed-phase HPLC, using a C18 column, is commonly employed for the analysis of moderately polar organic compounds. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and a gradient elution may be used to optimize the separation. labicom.cz

The purity of the sample is determined by analyzing the resulting chromatogram. A pure compound will ideally show a single, sharp peak. The area of this peak is proportional to the concentration of the compound. Any impurities will appear as additional peaks, and their percentage can be calculated based on their peak areas relative to the main peak. Diode-array detection (DAD) can be used to obtain the UV-Vis spectrum of each peak, which helps in identifying the main component and characterizing impurities. pharmtech.com

Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Water/Acetonitrile or Water/Methanol mixture |

| Flow Rate | Typically 1 mL/min |

| Detection | UV-Vis (often with Diode-Array Detector) |

| Injection Volume | Varies depending on concentration |

Parameters are general and may vary based on the specific compound and method. labicom.cz

Computational and Theoretical Investigations of 4 Prop 2 En 1 Yl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are commonly used to investigate piperidine (B6355638) derivatives, offering detailed information about their stability and reactivity. dntb.gov.uaresearchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. bohrium.com It is employed to optimize the molecular geometry and to understand the physical and chemical properties of piperidine-based compounds. researchgate.netnih.gov DFT calculations, often using basis sets like B3LYP/6-311G(d,p), help in determining structural parameters, spectroscopic features, and chemical reactivity. nanobioletters.comrjptonline.org For many piperidine derivatives, the optimized geometric bond lengths calculated by DFT methods show excellent agreement with experimental values obtained from X-ray diffraction. researchgate.netnih.gov These studies are crucial for validating the computational model and ensuring the reliability of further theoretical predictions. dntb.gov.ua

Ab initio Hartree-Fock (HF) calculations represent another foundational method in computational chemistry. sciforum.net Alongside DFT, the HF method is utilized to calculate the molecular geometry and vibrational frequencies of piperidine and its derivatives. researchgate.net While DFT methods like B3LYP are often found to be superior for predicting vibrational frequencies, HF calculations provide a valuable baseline and are integral to a comprehensive theoretical analysis. researchgate.net For instance, studies on thiosemicarbazone derivatives containing a piperidine moiety have used Restricted Hartree-Fock (RHF) calculations with basis sets like 3-21G to minimize the energy of different conformers, which are then characterized as true minima through frequency calculations. sciforum.netsciforum.net

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity; a large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.govresearchgate.net

Computational studies on various piperidine derivatives consistently involve FMO analysis to predict their bioactivity and chemical behavior. bohrium.comnih.govijcrt.org The HOMO-LUMO energy gap is used to calculate global chemical reactivity descriptors such as chemical hardness, softness, chemical potential, electronegativity, and the electrophilicity index. researchgate.net

Table 1: Example of Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Piperidine Derivative Data presented is illustrative for a related piperidine compound as found in literature.

| Parameter | Symbol | Formula | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.490 ijcrt.org |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.731 ijcrt.org |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.759 ijcrt.org |

| Ionization Potential | I | -EHOMO | 6.490 ijcrt.org |

| Electron Affinity | A | -ELUMO | 1.731 ijcrt.org |

| Global Hardness | η | (I - A) / 2 | 2.3795 |

| Global Softness | S | 1 / (2η) | 0.2101 |

| Electronegativity | χ | (I + A) / 2 | 4.1105 |

| Chemical Potential | µ | -(I + A) / 2 | -4.1105 |

| Electrophilicity Index | ω | µ² / (2η) | 3.550 ijcrt.org |

This interactive table is based on data for an aryl-substituted pyrazolone (B3327878) derivative containing a piperidine moiety, calculated at the DFT-B3LYP/6-31G(d) level of theory. ijcrt.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule and predict its reactive sites. nih.gov The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nanobioletters.com This analysis helps in understanding intermolecular interactions, such as those in drug-receptor binding. ijcrt.org For piperidine derivatives, MEP analysis is performed using optimized geometries from DFT calculations to identify the electrophilic and nucleophilic regions. nih.govnanobioletters.com For example, in studies of substituted piperidines, the MEP map can highlight the high negative potential around nitrogen or oxygen atoms, indicating them as sites for electrophilic interaction. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex many-electron wavefunction into a localized form corresponding to the familiar Lewis structure of lone pairs and chemical bonds. uni-muenchen.dewisc.edu This method is used to investigate hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net In the study of piperidine derivatives, NBO analysis confirms the occurrence of intramolecular hydrogen bonds and steric effects. researchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with electron delocalization, providing insights into the molecule's electronic structure beyond a simple localized bond picture. uni-muenchen.de

Molecular Electrostatic Potential (MEP) Mapping

Mechanistic Studies of Reaction Pathways

Computational chemistry is also employed to elucidate the mechanisms of chemical reactions. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. koreascience.kr For reactions involving piperidine derivatives, such as their synthesis or subsequent transformations, theoretical mechanistic studies can confirm the proposed reaction pathway. For example, in the synthesis of pyrazoline derivatives from chalcones containing a piperidine moiety, DFT calculations were used to evaluate two proposed mechanisms and determine the most stable conformers of the products. koreascience.kr Similarly, kinetic studies on the reaction of isatin (B1672199) derivatives with piperidine have been supported by mechanistic proposals involving nucleophilic attack followed by a ring-opening process, where the rate-limiting step can be identified. maxapress.com These computational investigations provide a molecular-level understanding of the reaction dynamics, complementing experimental kinetic data.

Elucidation of Catalytic Cycles and Transition States

Computational methods, especially DFT, are pivotal in mapping out the energetic landscapes of chemical reactions, including the identification of transient intermediates and high-energy transition states. numberanalytics.com This is particularly relevant for understanding the synthesis and reactivity of piperidine derivatives.

In the context of forming piperidine rings, computational studies have been instrumental in elucidating catalytic cycles. For instance, in copper-catalyzed intramolecular C-H amination reactions to form piperidines, DFT investigations have helped propose a Cu(I)/Cu(II) catalytic cycle. acs.org These studies can model the geometry and energy of proposed intermediates and transition states, providing a mechanistic rationale for the observed reactivity and stereoselectivity. acs.org For example, DFT calculations can help understand why certain ligands on a metal catalyst might lead to higher yields by analyzing the steric and electronic effects within the transition state structure. acs.org

The study of transition states is crucial as they represent the highest energy point along a reaction coordinate and dictate the reaction's rate and outcome. numberanalytics.com Computational modeling can pinpoint the geometry of these fleeting structures. For reactions involving 4-(prop-2-en-1-yl)piperidine, such as its synthesis via cyclization or its participation in addition reactions, identifying the transition states allows for a deeper understanding of the factors controlling the reaction. DFT calculations have been used to analyze the pyrolysis of related ester compounds, where transition state theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory were employed to estimate rate constants and activation energies. researchgate.net Similar approaches could be applied to understand the thermal reactivity of this compound.

Furthermore, computational analysis can reveal how the conformation of the piperidine ring influences the energy of the transition state. Studies on the ring-opening of azacycloalkane quaternary salts have shown that the conformation of the ring in the transition state, rather than the ground state ring strain, dictates the reaction's regioselectivity. rsc.org For this compound, the orientation of the allyl group relative to the piperidine ring in a transition state would be a critical factor in determining reaction pathways.

Computational Modeling of Stereoselectivity

Predicting and explaining the stereochemical outcome of a reaction is a significant challenge in organic synthesis, and computational modeling has become a powerful tool in this domain. rsc.org For chiral molecules like this compound, understanding the factors that govern stereoselectivity during its synthesis or subsequent reactions is crucial.

Computational methods can model the transition states leading to different stereoisomers and calculate their relative energies. The energy difference between these diastereomeric transition states can be used to predict the enantiomeric or diastereomeric excess of a reaction. This approach has been successfully applied to a wide range of stereoselective reactions. rsc.org For instance, in the synthesis of substituted piperidines, the stereochemical outcome of cyclization reactions can be rationalized by examining the transition state structures. bham.ac.uk It has been shown that the choice of a Brønsted or Lewis acid catalyst can lead to different diastereomers by favoring different transition state geometries. bham.ac.uk

The modeling of stereoselectivity often involves considering the non-covalent interactions that stabilize one transition state over another. These can include steric hindrance, hydrogen bonding, and catalyst-substrate interactions. In bifunctional phosphoric acid-catalyzed reactions of imines, computational studies using hybrid quantum mechanics/molecular mechanics (QM/MM) methods have been employed to understand the origins of enantioselectivity. acs.org These models can predict how the catalyst and the substituents on the reactants interact to control the stereochemical outcome. acs.org Similar detailed analyses could be applied to reactions involving this compound to design more selective synthetic routes.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure and conformational flexibility of a molecule are intrinsically linked to its reactivity and biological activity. For this compound, the piperidine ring can adopt various conformations, such as chair and boat forms, and the allyl substituent can have different orientations.

Computational conformational analysis involves scanning the potential energy surface of a molecule to identify its stable conformers (energy minima) and the energy barriers between them (transition states). ufms.br This is often done using methods like DFT. For piperidine derivatives, computational studies have been used to determine the preferred conformations and the influence of substituents on the ring's geometry. d-nb.inforsc.org For example, studies on fluorinated piperidines have combined NMR spectroscopy and DFT computations to understand the subtle interplay of electrostatic interactions, hyperconjugation, and steric factors that determine the conformational preferences. d-nb.info

The conformational analysis of this compound would involve examining the chair conformations with the allyl group in either an axial or equatorial position, as well as the rotational isomers of the allyl group itself. The relative energies of these conformers, calculated using computational methods, can predict the most populated conformation in a given environment. Such information is vital for predicting the stereochemical outcome of reactions, as the reacting conformation can significantly influence the facial selectivity of an attack on the double bond or the piperidine ring. bham.ac.uk Computational studies on galactofuranosides have shown that changes in substituent orientation can induce conformational changes in the ring, which has implications for modeling interactions with proteins. nih.gov

Computational Prediction of Chemical Reactivity

Computational chemistry provides a suite of tools to predict the chemical reactivity of molecules. nih.govnsps.org.ng By calculating various electronic properties, one can gain insight into where and how a molecule is likely to react.

A key concept in this area is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nsps.org.ng The energy and shape of these orbitals can predict a molecule's nucleophilic and electrophilic character. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, DFT calculations can determine the energies and spatial distribution of the HOMO and LUMO. This would reveal the most likely sites for nucleophilic or electrophilic attack. For instance, the nitrogen atom's lone pair and the π-bond of the allyl group would likely be regions of high HOMO density, making them susceptible to electrophilic attack.

Beyond FMO theory, various "global reactivity descriptors" can be calculated from the HOMO and LUMO energies. These include electronegativity, chemical hardness and softness, and the electrophilicity index, which provide a more quantitative measure of reactivity. nih.govrsc.org These descriptors have been used to characterize the reactivity of various heterocyclic compounds. researchgate.net

Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. ijcrt.orgnih.gov This provides a guide to the sites of electrophilic and nucleophilic attack, respectively. ijcrt.orgnih.gov For this compound, an MEP surface would likely show a negative potential around the nitrogen atom and the double bond, and positive potentials on the hydrogen atoms attached to the nitrogen and alpha-carbons.

Quantitative Structure-Reactivity Relationship (QSRR) models are also being developed to predict reactivity levels for reactions based on structural modifications. ehu.eus Such models could potentially be applied to predict the reactivity of a series of substituted 4-allylpiperidines.

Table of Calculated Reactivity Descriptors

The following table illustrates the types of global reactivity descriptors that can be calculated using computational methods, based on data for related piperidine and heterocyclic compounds. The specific values for this compound would require a dedicated computational study.

Applications of 4 Prop 2 En 1 Yl Piperidine in Advanced Chemical Synthesis Research

Role as a Synthetic Synthon for Diverse Organic Compounds

4-(Prop-2-en-1-yl)piperidine and its derivatives are recognized as crucial building blocks, or synthons, for the synthesis of a wide range of organic compounds. sigmaaldrich.comscbt.com The piperidine (B6355638) moiety is a common feature in numerous bioactive natural products and pharmaceuticals, making its derivatives valuable starting materials. kcl.ac.uk The allyl group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the extension of the molecular framework.

The versatility of allylpiperidines as synthons is exemplified by the preparation of enantioenriched 2-allylpiperidine (B15248492), which serves as a key intermediate in the synthesis of several alkaloids. acs.org This highlights the compound's role in providing stereocontrolled access to complex natural and unnatural products. The straightforward modification of the allyl moiety, coupled with functionalization of the nitrogen atom, allows for the generation of a library of derivatives. ua.es These derivatives are utilized as intermediates for creating more complex molecules, particularly those targeting the central nervous system.

Scaffold for the Construction of Complex Molecular Architectures

The piperidine ring of 4-allylpiperidine provides a robust and conformationally defined scaffold for constructing complex three-dimensional molecular architectures. bham.ac.uk This is particularly relevant in medicinal chemistry, where the development of molecules with high sp3 character is crucial for effective interaction with biological targets. chemistryviews.org The piperidine scaffold is found in a vast number of marketed drugs, though many are limited to 1,4-disubstitution. kcl.ac.uk The use of versatile precursors like 4-allylpiperidine enables the exploration of diverse substitution patterns, leading to new drug candidates. kcl.ac.uk

Recent research has focused on simplifying the synthesis of complex piperidines. rice.edu One innovative two-step strategy involves enzymatic C–H oxidation to install a hydroxyl group on the piperidine ring, followed by radical cross-coupling to form new carbon-carbon bonds. acs.org This modular approach streamlines the construction of high-value piperidines used in pharmaceuticals like neurokinin receptor antagonists and anticancer agents, significantly reducing the number of synthetic steps required. rice.eduacs.org Furthermore, derivatives of allylpiperidine have been used to create diazaspirocyclic scaffolds, which act as mimics of ATP and are suitable starting points for developing kinase inhibitors. researchgate.net

Precursor for Novel Heterocyclic Ring Systems

The reactivity of the allyl group and the piperidine nitrogen allows this compound to serve as a precursor for a variety of novel heterocyclic ring systems. acs.org Heterocyclic compounds are of paramount importance in organic chemistry and drug discovery, constituting a large portion of all known organic compounds. thermofisher.com

One key transformation is ring-closing metathesis (RCM). For instance, an N-acylated derivative of 4-amino-4-allylpiperidine can undergo RCM to form 1,9-diazaspiro[5.5]undecane systems. researchgate.net This demonstrates the utility of the allyl group in constructing spirocyclic frameworks, which are valuable in medicinal chemistry. Intramolecular cyclization reactions are a powerful tool for building new rings onto the piperidine scaffold. mdpi.com For example, Hg(II)-catalyzed cycloisomerization of linear substrates containing an allylpiperidine moiety has been used to synthesize the 1-azaspiro[5.5]undecane skeleton, a core structure in histrionicotoxin (B1235042) alkaloids. researchgate.net The synthesis of 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one shows the incorporation of the allyl group into more complex piperidine derivatives that adopt specific conformations, which can be precursors for further heterocyclic modifications. chemrevlett.comnih.gov

Utility in the Design and Synthesis of New Reagents and Catalytic Ligands

The piperidine structure is not only a component of bioactive molecules but also serves as a foundation for the development of new reagents and catalysts. Piperidine itself is widely used as a base and a catalyst in various condensation reactions. thermofisher.com Derivatives of 4-allylpiperidine can be tailored to create specialized reagents and ligands for metal-catalyzed reactions. tandfonline.com